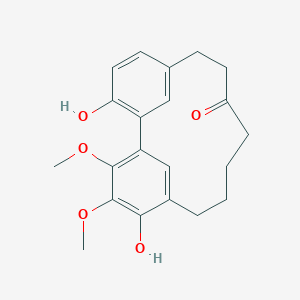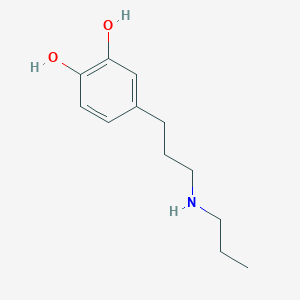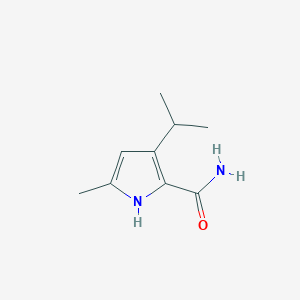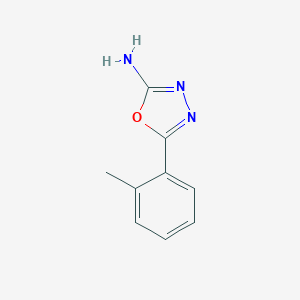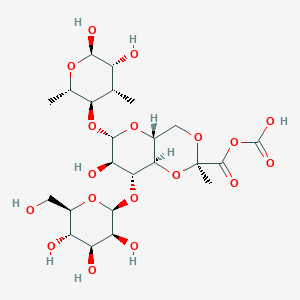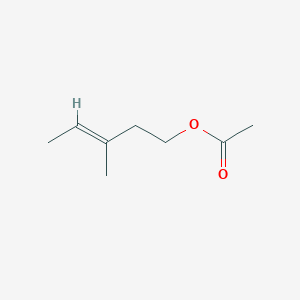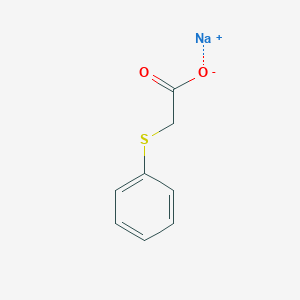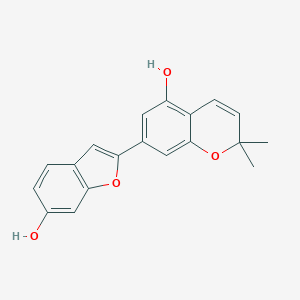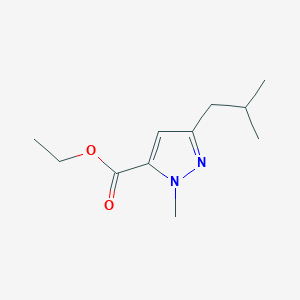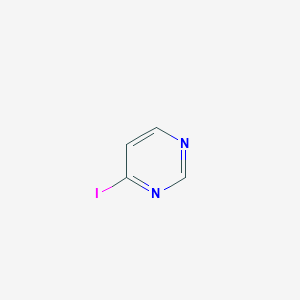
4-Iodopyrimidine
概要
説明
4-Iodopyrimidine is a halogenated pyrimidine derivative with the molecular formula C4H3IN2. It is a valuable compound in organic synthesis and medicinal chemistry due to its reactivity and ability to participate in various chemical transformations. The presence of the iodine atom at the fourth position of the pyrimidine ring significantly enhances its utility in cross-coupling reactions and other synthetic applications.
作用機序
- Both MIF and MIF2 play crucial roles in cell growth and immune responses. Dysregulation of their expression has been implicated in various diseases, including cancers and neurodegenerative conditions .
- Notably, upon stimulation with methyl nitronitrosoguanidine , MIF2 translocates from the cytoplasm to the nucleus. This observation suggests that MIF2 exhibits nuclease activity on human genomic DNA, similar to MIF .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
4-Iodopyrimidine has been found to interact with proteins such as Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . These interactions play a key role in cell growth and immune responses .
Cellular Effects
The effects of this compound on cells are significant. It has been observed that the compound influences the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to enable the identification of nuclease activity for MIF2 on human genomic DNA .
準備方法
Synthetic Routes and Reaction Conditions: 4-Iodopyrimidine can be synthesized through several methods. One common approach involves the iodination of pyrimidine. This can be achieved by treating pyrimidine with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. Another method involves the use of iodinating reagents like N-iodosuccinimide in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions.
化学反応の分析
Types of Reactions: 4-Iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Cross-Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrimidine derivatives with different functional groups. Reduction reactions can also be performed to modify the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.
Cross-Coupling Reactions: Biaryl compounds, alkynyl pyrimidines, and other complex organic molecules.
Oxidation and Reduction Reactions: Pyrimidine derivatives with altered oxidation states or functional groups.
科学的研究の応用
4-Iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of probes for biological imaging and labeling. It can be used to study the interactions of pyrimidine derivatives with biological targets.
Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases. They are investigated for their ability to inhibit specific enzymes and proteins involved in disease pathways.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its reactivity and versatility make it a valuable component in the development of new materials with unique properties.
類似化合物との比較
2-Iodopyrimidine: Similar in structure but with the iodine atom at the second position. It exhibits different reactivity and applications.
5-Iodopyrimidine: Another isomer with the iodine atom at the fifth position. It is used in different synthetic and biological applications.
4-Bromopyrimidine: A brominated analogue with similar reactivity but different electronic properties due to the presence of bromine instead of iodine.
Uniqueness of 4-Iodopyrimidine: this compound is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. Its ability to participate in a wide range of chemical transformations makes it a versatile and valuable compound in various fields of research and industry.
特性
IUPAC Name |
4-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVBQLOSZDDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590827 | |
| Record name | 4-Iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-57-4 | |
| Record name | 4-Iodopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-iodopyrimidine particularly useful in chemical synthesis?
A1: this compound's utility stems from its ability to readily participate in palladium-catalyzed cross-coupling reactions. This enables the efficient introduction of various substituents at the 4-position of the pyrimidine ring. For example, researchers successfully employed this compound in reactions with terminal acetylenes [] and organotin reagents [, ] to yield diversely substituted pyrimidine derivatives.
Q2: Can you elaborate on the role of metal-halogen exchange reactions involving this compound?
A3: Metal-halogen exchange reactions, specifically using lithium tri-n-tributylmagnesate, provide another avenue for functionalizing this compound []. This methodology allows for the introduction of electrophiles such as benzophenone and aldehydes, leading to the synthesis of valuable alcohol and phenylsulfanyl derivatives.
Q3: Beyond cross-coupling reactions, are there other notable applications of this compound?
A4: this compound plays a crucial role in developing chemical probes for studying proteins like Macrophage Migration Inhibitory Factor (MIF) and MIF2 []. A fluorescent this compound-based probe was successfully synthesized and utilized to visualize the cellular localization and activity of MIF and MIF2.
Q4: Is there a way to introduce iodine at specific positions of the pyrimidine ring other than the 4-position?
A5: Yes, regioselective deproto-metalation reactions offer a solution. Using lithium tri(2,2,6,6-tetramethylpiperidino)cadmate enables the selective introduction of iodine at the 4-position of pyrimidine. Interestingly, this method can also be applied to pyrazine, yielding 2,5-diiodopyrazine by employing a larger quantity of the base [].
Q5: What are the common starting materials used for the synthesis of this compound and its isotopically labeled analogs?
A6: Researchers have successfully synthesized this compound and its isotopically labeled analogs (carbon-14, carbon-13, and nitrogen-15) using commercially available labeled diethylmalonate and formamide []. These labeled compounds prove valuable for studying reaction mechanisms and metabolic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


